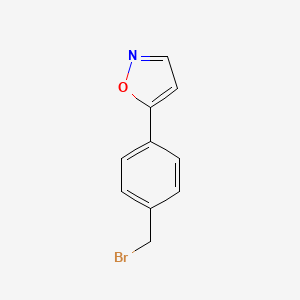

5-(4-(Bromomethyl)phenyl)isoxazole

Description

Significance of Isoxazole (B147169) Scaffolds in Modern Organic Synthesis

The isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is a cornerstone in modern organic synthesis and medicinal chemistry. nih.govrsc.org Its prevalence is underscored by its presence in a multitude of FDA-approved drugs, where it contributes to a wide spectrum of biological activities. nih.gov Isoxazole derivatives have demonstrated antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties, among others. nih.gov

The utility of the isoxazole scaffold stems from several key features:

Structural Rigidity and Aromaticity: The aromatic nature of the isoxazole ring provides a rigid framework, which can be advantageous in designing molecules that fit into specific biological targets. beilstein-journals.org

Modulation of Physicochemical Properties: The isoxazole moiety can influence a molecule's solubility, lipophilicity, and metabolic stability, properties crucial for drug development.

Synthetic Versatility: The isoxazole ring can be synthesized through various reliable methods, most notably the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. nih.govrsc.org This allows for the creation of a diverse library of substituted isoxazoles. Furthermore, the weak N-O bond in the isoxazole ring can be cleaved under specific conditions, providing a pathway to other important functional groups, making it a useful synthetic intermediate. beilstein-journals.org

The development of novel synthetic strategies, including transition metal-catalyzed cycloadditions and green chemistry approaches, continues to expand the accessibility and diversity of isoxazole derivatives. nih.govrsc.org

Structural Characteristics and Reactivity Profile of the Bromomethylphenyl Moiety

The bromomethylphenyl group attached to the 5-position of the isoxazole ring is the key to the compound's reactivity. This moiety consists of a benzyl (B1604629) bromide unit, a well-known and highly reactive functional group in organic synthesis.

The primary characteristic of the bromomethyl group is the presence of a good leaving group, the bromide ion. The carbon-bromine bond is polarized, making the benzylic carbon electrophilic and susceptible to attack by nucleophiles. This facilitates a variety of nucleophilic substitution reactions.

The reactivity of 5-(4-(bromomethyl)phenyl)isoxazole is therefore dominated by the transformations of the bromomethyl group. It can readily react with a wide range of nucleophiles, such as amines, alcohols, thiols, and carbanions, to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. This makes it an excellent synthon for elaborating the molecular structure. For instance, reaction with a primary amine would yield a secondary amine, linking the phenylisoxazole motif to another molecular fragment.

A common synthetic route to prepare 5-(bromomethyl)-3-phenylisoxazoles involves a multi-component reaction utilizing a 1,3-dipolar cycloaddition between propargyl bromide and an in-situ generated α-chloro aldoxime. researchgate.net This highlights that the bromomethyl functionality can be carried through the isoxazole ring formation.

Current Research Landscape and Challenges in the Study of this compound and its Structural Analogues

The current research landscape for functionalized isoxazoles, including analogues of this compound, is vibrant and focused on several key areas:

Development of Novel Synthetic Methodologies: Chemists are continuously seeking more efficient, regioselective, and environmentally benign methods to synthesize polysubstituted isoxazoles. researchgate.netrsc.org This includes the use of novel catalysts and reaction conditions to control the orientation of substituents on the isoxazole ring. nih.gov

Exploration of Biological Activity: A significant portion of research is dedicated to synthesizing libraries of isoxazole derivatives and screening them for various biological activities. nih.govclockss.org The goal is to identify new lead compounds for drug discovery programs.

Application as Synthetic Building Blocks: The use of functionalized isoxazoles as versatile intermediates in the synthesis of other complex molecules is a growing area of interest. sioc-journal.cn The ability to introduce a specific functionality via the isoxazole and then further modify the molecule makes them powerful tools for organic synthesis.

Despite the progress, several challenges remain in the study of bifunctional isoxazoles like this compound:

Regioselectivity in Synthesis: The 1,3-dipolar cycloaddition reaction, a primary method for isoxazole synthesis, can sometimes lead to a mixture of regioisomers. Developing reaction conditions that favor the formation of a single desired isomer, such as the 5-substituted product, is a persistent challenge. rsc.org

Functional Group Compatibility: The synthesis of complex molecules containing the isoxazole moiety requires careful consideration of functional group tolerance. The reactive nature of the bromomethyl group may not be compatible with all reaction conditions used to construct or modify other parts of a molecule.

Purification: The purification of polar, functionalized heterocyclic compounds can be challenging, often requiring chromatographic techniques that can be time-consuming and costly on a large scale. wpmucdn.com

While specific research exclusively detailing this compound is not abundant in publicly available literature, the extensive research on its structural components and analogous compounds provides a strong foundation for understanding its chemical behavior and potential applications. The data for closely related compounds, such as those presented in the table below, offer valuable insights into the expected properties of this and other similar isoxazole derivatives.

Compound Data

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[4-(bromomethyl)phenyl]-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c11-7-8-1-3-9(4-2-8)10-5-6-12-13-10/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYMLORLBCJEEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C2=CC=NO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Construction of 5 4 Bromomethyl Phenyl Isoxazole and Its Structural Relatives

Strategies for Isoxazole (B147169) Ring Formation Bearing Aryl Substituents

The formation of the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of synthesizing a vast array of compounds. nih.gov When an aryl substituent is desired at the 5-position, specific synthetic strategies are employed to ensure regioselectivity and good yields.

1,3-Dipolar Cycloaddition Reactions Involving Nitrile Oxides and Alkyne Derivatives

A prominent and widely utilized method for constructing 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition between nitrile oxides and alkynes. nih.govresearchgate.netresearchgate.net This reaction is a powerful tool in heterocyclic chemistry, allowing for the direct formation of the isoxazole core. nih.gov

Nitrile oxides, which are transient species, can be generated in situ from various precursors, most commonly from aldoximes through oxidation or from hydroximoyl chlorides via dehydrohalogenation. nih.govrsc.org For instance, treatment of oximes with a hypervalent iodine reagent can rapidly produce nitrile oxides. rsc.org Once generated, the nitrile oxide undergoes a cycloaddition reaction with a terminal alkyne. This process has been shown to proceed with high regioselectivity, leading specifically to the 3,5-disubstituted isoxazole isomer. rsc.orgnih.gov The reaction's versatility is highlighted by its tolerance of a wide range of functional groups on both the nitrile oxide and the alkyne, making it a valuable method for creating diverse isoxazole libraries. researchgate.net

Recent advancements have focused on developing more environmentally friendly and efficient protocols. These include the use of ball-milling conditions with a recyclable Cu/Al2O3 nanocomposite catalyst, which allows for a solvent-free synthesis of 3,5-isoxazoles in moderate to excellent yields. nih.gov

Multi-component Reaction Approaches for Isoxazole Ring Assembly

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like isoxazoles from simple starting materials in a single step. scielo.bracs.org These reactions are characterized by their procedural simplicity and high productivity. scielo.br

Several MCR strategies have been developed for the synthesis of isoxazole derivatives. One such approach involves the reaction of malononitrile, hydroxylamine (B1172632) hydrochloride, and various aryl or heteroaryl aldehydes. nih.gov This method has been shown to be efficient, environmentally friendly, and rapid, affording novel 5-amino-isoxazole-4-carbonitriles in good yields. nih.gov Catalytic systems, such as a deep eutectic solvent like K2CO3/glycerol or an acidic ionic liquid, can be employed to promote these reactions. nih.govscielo.br The use of synthetic enzymes as catalysts has also been explored, demonstrating the potential for high reusability of the catalytic system. nih.gov

Regioselective Synthesis Considerations for Substituted Isoxazoles

The regioselectivity of isoxazole synthesis, particularly in 1,3-dipolar cycloadditions, is a critical consideration. The reaction between a nitrile oxide and a terminal alkyne typically yields the 3,5-disubstituted isoxazole with high regioselectivity. rsc.org This outcome is influenced by both steric and electronic factors of the reactants.

For example, the cycloaddition of aryl nitrile oxides with ortho-nitrophenyl alkynes proceeds with excellent levels of regioselectivity. nih.gov Similarly, the reaction of nitrile oxides with terminal alkynes catalyzed by a Cu/Al2O3 nanocomposite under mechanochemical conditions also provides 3,5-disubstituted isoxazoles with complete regioselectivity. nih.gov The choice of solvent and acid-binding agent can also play a role in improving the reactive regioselectivity in certain synthetic schemes. researchgate.net

In other synthetic approaches, such as the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes, the geometry of the starting oxime can influence the isomeric purity of the resulting isoxazole. nih.gov Careful control of reaction conditions and precursor selection is therefore essential to achieve the desired regiochemical outcome.

Introduction and Functionalization of the Bromomethylphenyl Moiety

The introduction of a bromomethyl group onto the phenyl ring of a phenylisoxazole is a key functionalization step that provides a reactive handle for further synthetic transformations. This moiety is typically introduced towards the end of the synthetic sequence.

Bromination of Precursor Hydroxymethylphenyl Derivatives (e.g., using Phosphorous Tribromide)

A common and effective method for converting a hydroxymethyl group to a bromomethyl group is through the use of phosphorus tribromide (PBr3). manac-inc.co.jp This reagent is frequently used for synthesizing bromoalkanes from alcohols. manac-inc.co.jpyoutube.com The reaction proceeds by the alcohol's oxygen atom attacking the phosphorus, leading to the displacement of a bromide ion. The bromide then acts as a nucleophile, attacking the carbon atom attached to the oxygen and displacing a good leaving group. youtube.com This SN2 reaction is particularly effective for primary and secondary alcohols. youtube.com

The reaction of PBr3 with an alcohol can be vigorous and may generate hydrogen bromide gas, especially in the presence of any water. youtube.com Therefore, the reaction is often carried out under controlled temperature conditions. youtube.com The use of PBr3 offers advantages over hydrobromic acid, including a lower tendency for isomerization and elimination side reactions. manac-inc.co.jp

Synthetic Routes to Phenylisoxazoles Featuring Reactive Alkyl Halide Groups

The presence of a reactive alkyl halide, such as a bromomethyl group, on a phenylisoxazole scaffold opens up possibilities for a variety of subsequent chemical modifications. One common application of such a reactive group is in the Gabriel synthesis, which is a method for converting alkyl halides into primary amines using phthalimide. youtube.com

The synthesis of phenylisoxazoles bearing these reactive handles can be achieved through various routes. One approach involves the cyclization of precursors that already contain the halogenated side chain. For example, a multi-step synthesis can be designed where a substituted aromatic aldehyde is first converted to an oxime, which then undergoes cyclization to form the isoxazole ring. researchgate.net Subsequent chlorination or bromination of a methyl or hydroxymethyl group on the phenyl ring can then be performed to introduce the reactive alkyl halide. researchgate.net

Table of Compounds

| Compound Name | Role in Synthesis |

|---|---|

| 5-(4-(Bromomethyl)phenyl)isoxazole | Target Molecule |

| Nitrile Oxides | Intermediate in 1,3-dipolar cycloaddition |

| Terminal Alkynes | Reactant in 1,3-dipolar cycloaddition |

| Hydroxymethylphenyl Derivatives | Precursor for bromination |

| Phosphorus Tribromide (PBr3) | Brominating agent |

| Malononitrile | Reactant in multi-component reaction |

| Hydroxylamine Hydrochloride | Reactant in multi-component reaction |

| Aryl Aldehydes | Reactant in multi-component reaction |

| 2-Alkyn-1-one O-methyl oximes | Precursor for electrophilic cyclization |

Emerging Green Chemistry Approaches in Isoxazole Synthesis

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of heterocyclic compounds like isoxazoles. niist.res.inabap.co.in Traditional methods for isoxazole synthesis often involve hazardous solvents, harsh reaction conditions, and the use of toxic reagents. niist.res.in Consequently, significant research has been directed towards developing more environmentally benign, efficient, and sustainable synthetic routes. niist.res.inmdpi.com These emerging approaches focus on alternative energy sources, greener solvents, and catalyst-free or eco-friendly catalytic systems to improve the synthesis of isoxazoles and their structural relatives. niist.res.inrsc.org

A primary goal in this area is to develop methodologies that are not only eco-friendly but also offer advantages such as shorter reaction times, higher yields, simpler work-up procedures, and greater atom economy. abap.co.innih.gov Key strategies that have gained prominence include microwave-assisted synthesis, ultrasound-promoted reactions, the use of aqueous media or other green solvents, and the development of novel catalytic systems. niist.res.inrsc.orgnih.gov

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering numerous advantages over conventional heating methods. abap.co.in This technique utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. abap.co.innveo.org For isoxazole synthesis, microwave assistance has been shown to dramatically reduce reaction times from hours to minutes, while simultaneously improving product yields and purity. nveo.orgresearchgate.net

One common application is in the synthesis of 3,5-disubstituted isoxazoles from chalcones. abap.co.innveo.org In a typical procedure, a mixture of a chalcone (B49325) and hydroxylamine hydrochloride is irradiated in a microwave reactor, leading to the desired isoxazole in significantly higher yields (67-82%) and shorter times (6-10 minutes) compared to conventional heating (58-69% yield in 6-8 hours). researchgate.net

Microwave-assisted synthesis has also been effectively employed in multicomponent reactions. For instance, a one-pot, three-component coupling-cycloaddition sequence for synthesizing 3,4,5-trisubstituted isoxazoles has been developed. organic-chemistry.org This method, involving the reaction of acid chlorides, terminal alkynes, and hydroximinoyl chlorides, is significantly enhanced by microwave irradiation, which reduces the reaction time from several days to just 30 minutes and minimizes the formation of byproducts. organic-chemistry.org Furthermore, an efficient, catalyst-free synthesis of 3-substituted bis-isoxazole ethers under microwave radiation has been reported, highlighting the method's versatility and environmental benefits. nih.gov

Ultrasound-Promoted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another effective green alternative for isoxazole synthesis. preprints.orgelifesciences.org The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, which can accelerate reaction rates. nih.gov

Ultrasound irradiation has been successfully used to promote the synthesis of 3-alkyl-5-aryl isoxazoles without the need for a catalyst. nih.gov This method offers advantages such as mild reaction conditions, high yields, shorter reaction times, and easier work-up procedures. nih.gov In one study, the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-one with hydroxylamine hydrochloride under ultrasonic irradiation yielded the corresponding 5-arylisoxazoles in 84–93% yield. nih.gov

Multicomponent reactions are also amenable to sonochemical conditions. A one-pot, five-component reaction to produce 3,5-disubstituted isoxazole secondary sulfonamides has been developed using ultrasound assistance in water. preprints.orgresearchgate.net This approach, which creates four new bonds in a single operation, demonstrates significantly cleaner transformation, higher yields (72-89%), and much faster reaction times (20-28 minutes) compared to conventional stirring. researchgate.net The use of ultrasound has also been shown to be effective in the synthesis of tetrazole-based isoxazolines, further demonstrating the broad applicability of this green technique. nih.gov

Use of Green Solvents and Catalysts

The replacement of volatile and toxic organic solvents with environmentally benign alternatives is a cornerstone of green chemistry. Water, being non-toxic, inexpensive, and non-flammable, is a highly attractive medium for organic reactions. nih.gov An efficient and clean synthesis of 5-arylisoxazole derivatives has been developed by reacting 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in aqueous media without any catalyst. nih.gov This method is notable for its mild conditions, high yields, and simple work-up. nih.gov

Ionic liquids (ILs) have also been explored as green reaction media for isoxazole synthesis. The synthesis of 3,5-disubstituted isoxazoles from β-diketones and hydroxylamine has been achieved in excellent yields using butylmethylimidazolium (B1222432) salts ([BMIM]X). nih.gov A key advantage of this method is the potential for the ionic liquid to be recovered and recycled. nih.gov

In addition to green solvents, the development of eco-friendly catalysts is a major focus. Agro-waste, such as water extract of orange fruit peel ash (WEOFPA), has been utilized as an efficient, inexpensive, and benign catalyst for the synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones. nih.gov This reaction can be performed under solvent-free conditions, further enhancing its green credentials. nih.gov Similarly, amine-functionalized cellulose (B213188) has been employed as a biodegradable and effective catalyst for the three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in water at room temperature, embodying several principles of green chemistry. mdpi.com

Summary of Green Synthetic Approaches

The following table provides a comparative overview of the emerging green chemistry approaches for the synthesis of isoxazole derivatives, highlighting the reaction conditions, yields, and key advantages of each method.

| Green Approach | Key Reaction/Starting Materials | Conditions | Yield (%) | Key Advantages | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted | Chalcones and hydroxylamine hydrochloride | Microwave irradiation (210 W), 10-15 min | 67-82 | Rapid reaction, high yield, cleaner reaction | abap.co.innveo.orgresearchgate.net |

| Microwave-Assisted | Acid chlorides, terminal alkynes, hydroximinoyl chlorides (3-component) | Microwave irradiation, 30 min | Moderate to good | Reduced reaction time from days to minutes, minimized byproducts | organic-chemistry.org |

| Ultrasound-Promoted | 3-(Dimethylamino)-1-arylprop-2-en-1-one and hydroxylamine hydrochloride | Ultrasonic irradiation, catalyst-free | 84-93 | Mild conditions, high yields, short reaction time, easy work-up | nih.govnih.gov |

| Ultrasound-Promoted | Aldehydes, primary amines, propargyl bromide, saccharin, hydroxylamine hydrochloride (5-component) | Ultrasound, CaCl2/K2CO3, water, 13-17 min | 75-96 | High efficiency, fast reaction, clean transformation, use of water | preprints.orgresearchgate.net |

| Green Solvent (Water) | 3-(Dimethylamino)-1-arylprop-2-en-1-ones and hydroxylamine hydrochloride | Aqueous media, catalyst-free | High | Environmentally benign, mild conditions, easy work-up | nih.gov |

| Green Solvent (Ionic Liquid) | β-Diketone and hydroxylamine | Butylmethylimidazolium salts ([BMIM]X) | Excellent | Recyclable solvent, high yields | nih.gov |

| Agro-Waste Catalyst | Aldehyde, ethyl acetoacetate, hydroxylamine hydrochloride | WEOFPA catalyst, glycerol, 60 °C | 86-92 | Benign, eco-friendly, inexpensive, solvent-free option | nih.gov |

| Biopolymer Catalyst | Aldehydes, ethyl acetoacetate, hydroxylamine hydrochloride | Amine-functionalized cellulose, water, room temperature | Good to high | Biodegradable catalyst, use of water, energy saving | mdpi.com |

Reactivity and Derivatization Pathways of the Bromomethylphenylisoxazole Scaffold

Nucleophilic Substitution Reactions Involving the Bromomethyl Group

The benzylic bromide functionality of the bromomethyl group is highly susceptible to displacement by a wide array of nucleophiles. This reactivity is central to its utility as a synthetic intermediate, enabling the introduction of diverse functional groups and the linkage to other molecular scaffolds.

Alkylation Reactions with Diverse Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur-based)

The electrophilic carbon of the bromomethyl group readily reacts with various nucleophiles, leading to the formation of new carbon-heteroatom bonds. This classic SN2 reaction pathway is a cornerstone for creating derivatives of the 5-(4-(bromomethyl)phenyl)isoxazole core.

Oxygen-based Nucleophiles: Phenoxides and alkoxides serve as effective oxygen nucleophiles. For instance, the reaction of 5-(bromomethyl)-3-phenylisoxazoles with hydroxy-functionalized compounds, such as 7-hydroxyflavanone (B191499), in the presence of a base like potassium carbonate in acetonitrile, yields the corresponding ether-linked products. researchgate.net This strategy is employed to connect the isoxazole (B147169) moiety to other complex molecular frameworks.

Nitrogen-based Nucleophiles: A broad range of nitrogen-containing compounds, including primary and secondary amines, amino acids, and other nitrogen heterocycles, can be alkylated using 5-(bromomethyl)phenylisoxazole derivatives. researchgate.net These reactions typically proceed under mild conditions and are fundamental for synthesizing conjugates with potential biological activity.

Sulfur-based Nucleophiles: Sulfur nucleophiles, such as thiols and thiourea (B124793), also effectively displace the bromide. This leads to the formation of thioethers and isothiouronium salts, respectively. The synthesis of water-soluble conjugates of isoxazoles with thiourea and thioglycolic acid has been reported, highlighting the utility of this reaction. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile Type | Example Nucleophile | Reagent/Conditions | Product Type |

|---|---|---|---|

| Oxygen | 7-Hydroxyflavanone | K₂CO₃, Acetonitrile | Ether |

| Nitrogen | Amines, Amino Acids | Base | Amine Conjugate |

| Sulfur | Thiourea, Thioglycolic Acid | Base | Thioether/Isothiouronium Salt |

Functional Group Transformations at the Bromomethyl Position (e.g., Conversion to Fluoromethyl Derivatives)

Beyond direct alkylation, the bromomethyl group can be converted into other functional groups. A notable transformation is its conversion to a fluoromethyl group. While various fluorination methods exist, nucleophilic substitution on 5-bromomethyl derivatives has been identified as a convenient approach for preparing 5-fluoromethylisoxazoles. nih.gov This conversion is significant as the introduction of fluorine can dramatically alter the physicochemical and biological properties of a molecule, such as metabolic stability and binding affinity. researchgate.net

Transformations of the Isoxazole Heterocycle

The isoxazole ring, while aromatic and relatively stable, possesses unique reactivity that can be exploited for further molecular diversification. wpmucdn.com This includes both reactions that maintain the heterocyclic core and those that proceed via ring-opening.

Stability and Potential Ring-Opening Reactions of the Isoxazole Moiety

The isoxazole ring is generally considered a stable aromatic system, which makes it a reliable component in the synthesis of larger molecules. wpmucdn.com However, under specific conditions, the N-O bond, the weakest bond in the ring, can be cleaved.

Electron capture can initiate the dissociation of the O-N bond, leading to the opening of the aromatic ring. nsf.gov Photochemical conditions can also induce transformations; for example, 5-phenylisoxazole (B86612) can undergo regioselective phototransposition. researchgate.net Furthermore, base-promoted ring-opening reactions have been observed, particularly in isoxazole systems containing carbonyl or carboxyl groups at specific positions. beilstein-journals.org The susceptibility to ring-opening can also be influenced by catalysts; reagents like molybdenum hexacarbonyl or iron(II) chloride have been used to open the isoxazole ring. researchgate.net

Table 2: Conditions for Isoxazole Ring-Opening

| Condition/Reagent | Mechanism/Effect |

|---|---|

| Electron Capture | Dissociation of the O-N bond. nsf.gov |

| Photolysis | Regioselective phototransposition. researchgate.net |

| Base (e.g., KOH) | Promotes ring cleavage, often in substituted isoxazoles. beilstein-journals.org |

| Metal Catalysts (e.g., Mo(CO)₆) | Catalytic ring-opening. researchgate.net |

Modifications and Derivatizations on the Phenyl and Isoxazole Cores (e.g., Palladium-Catalyzed Coupling Reactions)

The phenyl and isoxazole rings of the scaffold can be further functionalized, most notably through palladium-catalyzed cross-coupling reactions. These powerful methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds directly on the aromatic core.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples organoboranes with organic halides. libretexts.org This reaction is highly effective for creating biaryl linkages or attaching alkyl or vinyl groups. libretexts.org For derivatives such as 5-(4-bromophenyl)isoxazole, the bromo-substituent on the phenyl ring is an excellent handle for such couplings. rsc.orgsigmaaldrich.comsigmaaldrich.com The general reactivity trend for the halide leaving group in these reactions is I > Br > OTf >> Cl. libretexts.org

Palladium catalysis is also instrumental in the synthesis of concatenated azole systems, where isoxazole rings are coupled with other heterocycles like oxazoles or thiazoles. arkat-usa.orgresearchgate.net This is typically achieved by first generating an organometallic species from the isoxazole, which then participates in the cross-coupling reaction. arkat-usa.orgresearchgate.net These reactions underscore the versatility of the isoxazole core for constructing complex, multi-heterocyclic architectures. arkat-usa.orgresearchgate.net

Applications of 5 4 Bromomethyl Phenyl Isoxazole and Analogues As Versatile Building Blocks in Advanced Organic Synthesis

Construction of Complex Polyheterocyclic Architectures

The synthesis of polyheterocyclic systems—molecules containing multiple interconnected heterocyclic rings—is a key objective in modern organic chemistry due to their prevalence in natural products and their wide-ranging applications. The reactive nature of 5-(4-(bromomethyl)phenyl)isoxazole makes it an excellent starting material for constructing such complex architectures.

The primary route to these structures involves leveraging the electrophilic bromomethyl group. This group can react with a nucleophilic site on another heterocyclic molecule to form a new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bond. Subsequent intramolecular cyclization reactions can then be employed to forge new rings, leading to fused or spirocyclic polyheterocyclic systems. For instance, the reaction of a 5-(bromomethyl)isoxazole (B1312588) analogue with a phenolic or amino-substituted heterocycle can create an ether or amine linkage, setting the stage for a ring-closing reaction onto the isoxazole (B147169) or the adjacent phenyl ring.

While direct examples utilizing this compound in complex polyheterocycle synthesis are not extensively documented, the strategy is well-established with closely related analogues. Research has shown that 5-(bromomethyl)-3-phenylisoxazoles can be reacted with 7-hydroxyflavanone (B191499) in the presence of a base to yield more complex structures, demonstrating the utility of the bromomethyl group in linking heterocyclic units. researchgate.net Furthermore, general methods for creating fused isoxazoles often rely on the strategic placement of reactive groups that can undergo intramolecular cyclization. rsc.org A plausible, though not yet reported, strategy could involve an initial substitution on the bromomethyl group followed by a metal-catalyzed cross-coupling reaction on the isoxazole ring or an intramolecular Heck-type reaction to form a new fused ring system. The development of multicomponent reactions (MCRs) also offers a powerful avenue for the one-pot synthesis of polyheterocycles from simple starting materials. rsc.org

An illustrative, hypothetical pathway to a polyheterocyclic system is shown below:

| Reactant A | Reactant B | Product | Potential Polyheterocycle Type |

| This compound | 2-aminopyridine | N-((4-(isoxazol-5-yl)phenyl)methyl)pyridin-2-amine | Fused imidazopyridine system via subsequent cyclization |

| This compound | 1H-indole | 5-(4-((1H-indol-1-yl)methyl)phenyl)isoxazole | Indolo-fused systems via further functionalization and cyclization |

Precursors for the Synthesis of Functionally Diverse Molecular Scaffolds

The true versatility of this compound is most evident in its role as a precursor to a vast array of functionally diverse molecular scaffolds. The benzylic bromide is an excellent leaving group, making the methylene (B1212753) carbon highly susceptible to nucleophilic attack. This allows for the straightforward introduction of a wide variety of functional groups and molecular fragments.

This reactivity has been exploited to synthesize libraries of isoxazole-containing compounds for various research purposes, particularly in drug discovery. By reacting this compound with different nucleophiles, chemists can readily access amines, ethers, thioethers, azides, and other derivatives. Each of these new compounds can serve as a unique molecular scaffold for further elaboration.

A notable example with an analogous compound is the synthesis of 5-fluoromethylisoxazoles from their 5-bromomethyl counterparts. enamine.net This transformation is significant as the introduction of fluorine can dramatically alter the physicochemical and biological properties of a molecule. Similarly, reactions with secondary amines have been reported for 3-alkyl(aryl, furyl)-5-bromomethylisoxazoles, yielding a range of aminomethylisoxazole derivatives. The following table summarizes some of the potential transformations of the bromomethyl group to create diverse molecular scaffolds:

| Nucleophile | Reagent Example | Product Functional Group | Resulting Scaffold Type |

| Amine | Ammonia, Piperidine | Primary/Secondary/Tertiary Amine | Aminomethylphenyl-isoxazole |

| Alcohol/Phenol | Sodium Methoxide, Phenol | Ether | Alkoxymethylphenyl-isoxazole |

| Thiol | Sodium Thiophenolate | Thioether | Thioether-linked phenyl-isoxazole |

| Azide (B81097) | Sodium Azide | Azide | Azidomethylphenyl-isoxazole |

| Carboxylate | Sodium Acetate | Ester | Acyloxymethylphenyl-isoxazole |

These reactions are typically high-yielding and proceed under mild conditions, making this compound an ideal starting material for combinatorial chemistry and the generation of compound libraries for screening purposes.

Utility in the Generation of Intermediates for Advanced Chemical Research

Building upon its role as a precursor, this compound is instrumental in generating key intermediates for advanced chemical research. The scaffolds produced via nucleophilic substitution often represent stable, isolable compounds that are then used in more complex, multi-step synthetic sequences.

For example, the introduction of an azide group to form 5-(4-(azidomethyl)phenyl)isoxazole provides an intermediate that can undergo a variety of transformations unique to azides. Most notably, it can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry") to link the isoxazole moiety to other complex molecules, peptides, or polymers. The resulting triazole-linked conjugate is a new, more complex intermediate for further studies.

Furthermore, the isoxazole ring itself can be considered a "masked" functional group. Under specific reductive conditions, the N-O bond of the isoxazole ring can be cleaved. wpmucdn.com This ring-opening can unmask other functionalities, such as β-hydroxy ketones or enaminones, which are themselves highly valuable synthetic intermediates. wpmucdn.com This latent reactivity adds another layer of utility to isoxazole-containing intermediates, allowing for synthetic strategies where the isoxazole core is carried through several steps before being transformed at a later stage.

The synthesis of various 5-(bromomethyl)isoxazole analogues, such as those with different substituents on the phenyl ring or at the 3-position of the isoxazole, further expands the library of available intermediates for research in medicinal chemistry and beyond. researchgate.netsigmaaldrich.com

Contributions to Material Science Precursor Development and Polymer Chemistry

While the applications of this compound are most established in medicinal and synthetic organic chemistry, its structural features suggest significant potential in materials science and polymer chemistry. Polycyclic aromatic and heteroaromatic compounds are of great interest for their electronic and photophysical properties, making them candidates for use in organic electronics like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govbeilstein-journals.org

The rigid, aromatic phenyl-isoxazole core of the title compound could be a valuable component in the backbone of a conjugated polymer. The bromomethyl group provides a convenient handle for polymerization. For instance, this compound could potentially be used as a monomer in several polymerization strategies:

Polycondensation: Reaction with a di-nucleophile, such as a bisphenol or a diamine, could lead to the formation of polyesters or polyamines, respectively, with the phenyl-isoxazole unit regularly spaced along the polymer chain.

Grafting: The bromomethyl group can be used to graft the phenyl-isoxazole moiety onto existing polymer backbones through nucleophilic substitution, thereby modifying the properties of the original polymer.

Although specific examples of using this compound in polymer synthesis are yet to be widely reported, the fundamental reactivity of the compound makes it a promising candidate for the development of novel functional materials. The incorporation of the polar isoxazole ring and the rigid phenyl group could impart desirable properties such as thermal stability, specific solubility characteristics, or unique electronic behavior to new polymers.

Theoretical and Computational Investigations on Bromomethylphenylisoxazole Systems

Quantum Chemical Calculations and Electronic Structure Analysis

No dedicated publications containing quantum chemical calculations or a detailed electronic structure analysis specifically for 5-(4-(Bromomethyl)phenyl)isoxazole were identified. Research in this area typically involves using computational methods to understand the behavior of molecules at a subatomic level.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a standard method to predict a molecule's reactivity. The energy gap between the HOMO and LUMO indicates the chemical stability of a compound. While this analysis is common for many isoxazole (B147169) derivatives, specific HOMO-LUMO energy values and orbital distribution diagrams for this compound are not available in the reviewed literature.

Molecular Geometry Optimization and Conformational Studies

Computational techniques are frequently used to determine the most stable three-dimensional shape of a molecule (geometry optimization) and to study its different spatial arrangements (conformational studies). These calculations provide data on bond lengths, bond angles, and dihedral angles. Despite the importance of this information for understanding a molecule's interactions, specific optimized geometry parameters and conformational analysis reports for this compound were not found in the searched scientific databases.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is a powerful tool for mapping the step-by-step process of chemical reactions, including the identification of transition states and intermediates. This provides insights into how a molecule might be synthesized or how it might react with other substances. However, no studies detailing the computational elucidation of reaction mechanisms involving this compound could be retrieved.

Computational Prediction of Reactivity and Selectivity in Chemical Transformations

The prediction of how and where a molecule will react (reactivity and selectivity) is a key application of computational chemistry, often guided by calculated properties like electrostatic potential maps and atomic charges. This information is vital for designing new synthetic routes or predicting a molecule's biological interactions. The literature search did not yield any studies that specifically predict the reactivity and selectivity of this compound in chemical transformations.

While the provided outline represents a standard and thorough computational investigation of a chemical compound, the specific data required to populate these sections for this compound is not present in the available public literature. The detailed theoretical and computational characterization requested appears to be part of a study that is not accessible through general scientific search engines or databases. Therefore, it is not possible to generate the requested scientific article with the required accuracy and adherence to the specified scope.

Advanced Spectroscopic and Diffractional Characterization Methodologies for 5 4 Bromomethyl Phenyl Isoxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR spectroscopy identifies the number and type of hydrogen atoms. The chemical shift (δ) of a proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons of that type. Spin-spin coupling patterns (splitting) reveal the number of neighboring protons, allowing for the elucidation of the molecular framework. For a compound like 5-(4-(bromomethyl)phenyl)isoxazole, specific signals are expected for the bromomethyl (-CH₂Br) group, the protons on the phenyl ring, and the proton on the isoxazole (B147169) ring. In related derivatives like 5-(4-bromophenyl)-3-phenylisoxazole, the aromatic protons typically appear as multiplets in the δ 7.4-7.9 ppm range, while the isoxazole proton appears as a sharp singlet around δ 6.8 ppm. rsc.org The methylene (B1212753) protons of the bromomethyl group would be expected to appear as a singlet further upfield.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment. For isoxazole derivatives, characteristic signals for the isoxazole ring carbons appear at distinct chemical shifts; for example, in 5-(4-bromophenyl)-3-phenylisoxazole, these carbons resonate at approximately δ 169.2, 163.0, and 97.8 ppm. rsc.org The carbons of the phenyl ring and the bromomethyl group would also have predictable resonances. rsc.org

¹⁹F NMR is a specialized NMR technique used when a fluorine atom is present in the molecule, such as in derivatives like 5-(3-bromo-4-fluorophenyl)-3-phenylisoxazole. It is highly sensitive and provides information analogous to ¹H NMR for fluorine atoms, including chemical shifts and coupling constants with neighboring nuclei, which is invaluable for confirming the position of fluorine on an aromatic ring. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Isoxazole Derivatives

| Nucleus | Functional Group | Representative Chemical Shift (ppm) | Source |

|---|---|---|---|

| ¹H | Isoxazole-H | 6.80 - 6.85 (singlet) | rsc.org |

| Aromatic-H | 7.30 - 8.10 (multiplets) | rsc.org | |

| -OCH₃ | ~3.73 (singlet) | rjpbcs.com | |

| -CH₂Br | ~4.50 (singlet) (Estimated) | ||

| ¹³C | Isoxazole C=N | 161.9 - 163.1 | rsc.org, wpmucdn.com |

| Isoxazole C-O | 167.9 - 170.7 | rsc.org, wpmucdn.com | |

| Isoxazole CH | 97.2 - 98.2 | rsc.org, wpmucdn.com | |

| Aromatic C | 123.0 - 136.3 | rsc.org |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. These methods measure the vibrational energies of chemical bonds, which are unique to the type of bond and the atoms involved.

IR Spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Specific functional groups absorb at characteristic frequencies. For isoxazole derivatives, key absorptions include C=N stretching (around 1508-1600 cm⁻¹), C=C stretching of the aromatic rings (around 1470-1490 cm⁻¹), and N-O stretching (around 1360-1440 cm⁻¹). rjpbcs.com The presence of a C-Br bond would be indicated by a signal in the lower frequency "fingerprint region" (typically 500-650 cm⁻¹). rjpbcs.com

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals where they might be weak or absent in the IR spectrum. For aromatic systems like the phenyl group in this compound, the ring-breathing modes are often prominent in the Raman spectrum. pitt.eduresearchgate.net The C=O stretching frequency, if present in a derivative, tends to show a strong band in the IR spectrum, while its Raman intensity can be variable. researchgate.net The combination of IR and Raman provides a more complete picture of the molecule's vibrational modes. rsc.org

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for Isoxazole Derivatives

| Functional Group | Technique | Characteristic Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Aromatic C-H stretch | IR | 3020 - 3060 | rsc.org, rjpbcs.com |

| C=N stretch (isoxazole) | IR | 1508 - 1625 | rsc.org, rjpbcs.com |

| C=C stretch (aromatic) | IR | 1470 - 1536 | rsc.org, rjpbcs.com |

| N-O stretch (isoxazole) | IR | 1360 - 1440 | rjpbcs.com |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound, which is a critical piece of evidence for confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with very high accuracy. rsc.org

For instance, the related compound 5-(bromomethyl)-3-(4-bromophenyl)isoxazole (B1504322) has a molecular formula of C₁₀H₇Br₂NO and a calculated molecular weight of approximately 316.98 g/mol . sigmaaldrich.com In a mass spectrum, this would be observed as a molecular ion peak [M]⁺ or a pseudomolecular ion peak, such as [M+H]⁺ in electrospray ionization (ESI) mode. rjpbcs.comrsc.org The presence of two bromine atoms would give a characteristic isotopic pattern due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Furthermore, the fragmentation pattern observed in the mass spectrum offers structural clues. The molecule breaks apart in a predictable manner upon ionization, and the resulting fragment ions are detected. The fragmentation of the isoxazole ring and the loss of the bromomethyl group or bromine atoms would produce a unique fingerprint, helping to confirm the connectivity of the atoms. rjpbcs.comrsc.org

Table 3: Mass Spectrometry Data for Isoxazole Derivatives

| Compound | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Source |

|---|---|---|---|---|

| 5-(3-bromo-4-fluorophenyl)-3-phenylisoxazole | HRMS-ESI | 317.9924 | 317.9922 | rsc.org |

| 4-Allyl-5-(4-bromophenyl)-3-phenylisoxazole | HRMS-ESI | 340.0332 | 340.0327 | rsc.org |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in a single crystal. This technique involves diffracting X-rays off the electron clouds of the atoms within an ordered crystal lattice. The resulting diffraction pattern is mathematically decoded to generate a detailed model of the molecular structure. eurjchem.com

X-ray crystallography provides definitive proof of a compound's structure, including absolute stereochemistry. It yields precise data on bond lengths, bond angles, and torsional angles. eurjchem.com For molecules like this compound, this analysis would confirm the planarity of the isoxazole and phenyl rings and determine the rotational angle (conformation) between them. It also reveals how the molecules pack together in the crystal, identifying intermolecular interactions like hydrogen bonds or π-π stacking that stabilize the solid-state structure. eurjchem.com While a crystal structure for the specific title compound is not publicly available, analyses of related isoxazole derivatives have been crucial in confirming their structures and understanding their intermolecular interactions. researchgate.netnih.gov

Table 4: Example of Data Obtained from X-ray Crystallography for a Small Organic Molecule

| Parameter | Description | Example Value | Source |

|---|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic | eurjchem.com |

| Space Group | The specific symmetry group of the crystal. | P-1 | eurjchem.com |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 8.9 Å, b = 9.7 Å, c = 17.7 Å | eurjchem.com |

| Bond Lengths | The precise distance between bonded atoms. | C-C, C-N, C-O, etc. | researchgate.net |

Future Directions and Emerging Research Avenues in 5 4 Bromomethyl Phenyl Isoxazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing 5-(4-(bromomethyl)phenyl)isoxazole and its derivatives is increasingly geared towards green and sustainable practices. Traditional synthetic routes are often being re-evaluated to reduce environmental impact, minimize waste, and improve efficiency. benthamdirect.comelifesciences.org

Key emerging trends include:

Microwave-Assisted Synthesis: This technique significantly accelerates reaction rates, leading to higher yields and cleaner products in shorter timeframes compared to conventional heating methods. benthamdirect.comeurekaselect.com It is considered a green and sustainable method for developing novel isoxazole (B147169) scaffolds. benthamdirect.com

Ultrasonic Irradiation: Sonochemistry is another eco-friendly approach that enhances reaction efficiency, reduces energy consumption, and improves yields. elifesciences.orgpreprints.org This method can accelerate reaction kinetics and minimize byproduct formation. elifesciences.org

Green Catalysts and Solvents: There is a growing emphasis on using environmentally benign catalysts and solvents. nih.govmdpi.com Examples include the use of agro-waste extracts as catalysts and water as a solvent, which aligns with the principles of green chemistry. nih.govmdpi.com Metal-free synthesis is also gaining traction to avoid the costs, toxicity, and waste associated with metal catalysts. rsc.org

Multi-Component Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product. This approach offers high atom economy and simplifies purification processes. A multi-component reaction has been reported for the synthesis of 3-phenyl-5-(bromomethyl)isoxazole analogues. researchgate.net

| Synthetic Method | Key Features | Advantages |

| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions. | Faster reaction rates, higher yields, cleaner reactions. benthamdirect.comeurekaselect.com |

| Ultrasonic Irradiation | Employs sound waves to activate chemical reactions. | Increased efficiency, reduced energy use, milder conditions. elifesciences.orgpreprints.org |

| Green Catalysis | Utilizes non-toxic, renewable, or recyclable catalysts (e.g., agro-waste). | Environmentally friendly, reduced waste, lower cost. nih.gov |

| Aqueous Media Synthesis | Uses water as the reaction solvent. | Safe, non-toxic, environmentally benign. mdpi.com |

| Multi-Component Reactions | Combines three or more reactants in a one-pot synthesis. | High efficiency, atom economy, operational simplicity. researchgate.net |

Exploration of Undiscovered Reactivity Patterns and Cascade Transformations

The isoxazole ring, while aromatic, possesses a weak N-O bond that makes it susceptible to cleavage, opening up a wealth of synthetic possibilities. nih.govnih.gov Future research will likely focus on harnessing this reactivity to forge novel molecular architectures.

Emerging areas of exploration include:

Ring-Cleavage and Rearrangement: The inherent reactivity of the isoxazole nucleus allows it to serve as a masked synthon for other functional groups. nih.govsphinxsai.com For instance, photochemical rearrangement of isoxazoles can lead to the formation of highly reactive ketenimines, providing access to previously elusive reaction products. nih.gov

Cascade Reactions: These are multi-step reactions that occur in a single pot, often triggered by a single event. They are highly efficient for building molecular complexity. One-pot cascade reactions have been used for the synthesis of polysubstituted isoxazoles. researchgate.netnih.gov Researchers are exploring new cascade sequences that start with isoxazole derivatives to rapidly assemble complex heterocyclic systems.

Unusual Reactivity: There is ongoing research into unexpected reactivity patterns. For example, the copper-mediated reaction of certain 4-vinyl isoxazoles has been shown to produce pyridines, a previously unreported transformation. acs.org Discovering and understanding such novel reactivity is crucial for expanding the synthetic utility of isoxazoles.

Rational Design and Synthesis of Novel Scaffolds for Diverse Chemical Applications

The this compound scaffold is a prime candidate for rational drug design and the creation of diverse chemical libraries. nih.govrsc.org The bromomethyl group serves as a convenient handle for introducing a wide variety of functional groups, allowing for systematic exploration of structure-activity relationships (SAR).

Future directions in this area include:

Library Synthesis: The development of methods for the parallel synthesis of large libraries of 3,4,5-trisubstituted isoxazoles is a key area of research. acs.orgnih.govacs.org These libraries are invaluable for high-throughput screening in drug discovery programs.

Fused Heterocyclic Systems: There is growing interest in synthesizing fused isoxazole systems, where the isoxazole ring is combined with other heterocyclic structures to create novel molecular frameworks with unique biological properties. mdpi.com These fused systems can lead to compounds with high specificity for biological targets. mdpi.com

Targeted Drug Design: By modifying the substituents on the isoxazole core, researchers can design compounds that target specific biological pathways. For example, isoxazole-based inhibitors have been designed for targets such as CK1 in kinase inhibition and VEGFR2 in cancer therapy. nih.govnih.gov The modification of a 3,4-diaryl-isoxazole-based inhibitor with chiral pyrrolidine (B122466) scaffolds is one such example of structure-based drug design. nih.gov

| Novel Scaffold Type | Design Strategy | Potential Applications |

| Trisubstituted Isoxazole Libraries | Parallel synthesis using palladium-catalyzed cross-coupling reactions. | High-throughput screening for drug discovery. acs.orgnih.gov |

| Fused Isoxazoles | Intramolecular cycloadditions and cyclocondensation reactions. | Development of highly specific therapeutic agents. mdpi.com |

| Chiral Isoxazole Derivatives | Incorporation of chiral auxiliaries or stereoselective synthesis. | Potent and selective inhibitors for enzymes and receptors. nih.gov |

Integration of Advanced Computational Approaches for Predictive Chemistry

Computational chemistry is becoming an indispensable tool in the study of isoxazole derivatives, enabling researchers to predict molecular properties and guide synthetic efforts. tandfonline.comtandfonline.comukaazpublications.com

The integration of these methods is expected to accelerate the discovery of new compounds with desired activities. Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate the chemical structure of isoxazole derivatives with their biological activity. tandfonline.comtandfonline.com These models can predict the activity of new, unsynthesized compounds, helping to prioritize synthetic targets. tandfonline.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. nih.govfrontiersin.org It is widely used to understand the binding modes of isoxazole-based inhibitors and to design new compounds with improved affinity. nih.govacs.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and stability of ligand-receptor complexes over time. nih.gov This can help to rationalize the inhibitory profiles of different compounds. acs.org

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates. tandfonline.comnih.govfrontiersin.org This helps to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process.

The continued development and application of these future-focused research avenues will undoubtedly expand the chemical space accessible from this compound, leading to the discovery of novel molecules with significant potential in medicine, materials science, and beyond.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-(4-(Bromomethyl)phenyl)isoxazole to improve bromomethyl group stability and yield?

- Methodological Answer : The bromomethyl group is prone to hydrolysis and elimination. To stabilize it, use anhydrous conditions (e.g., dry THF or DCM) and minimize exposure to moisture. A two-step approach is recommended: (1) synthesize the isoxazole core via 1,3-dipolar cycloaddition between nitrile oxides and alkynes, and (2) introduce the bromomethyl group via radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) under inert atmosphere . Monitor reaction progress using TLC (hexane:ethyl acetate, 4:1) and confirm purity via melting point analysis (expected range: 61–72°C, depending on substituents) .

Q. What are the best practices for assessing the purity and structural integrity of this compound derivatives?

- Methodological Answer : Combine orthogonal techniques:

- Melting Point Analysis : Compare observed values with literature data (e.g., 72°C for 4-(Bromomethyl)-3-methyl-5-phenylisoxazole) .

- NMR Spectroscopy : Use H NMR to verify the bromomethyl peak (δ ~4.3–4.5 ppm for -CHBr) and C NMR to confirm the isoxazole C-O and C-N signals (δ ~160–170 ppm) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol and compare bond lengths/angles with reported structures (e.g., C-Br bond length: ~1.9 Å) .

Q. How should researchers address stability issues during storage or reaction conditions?

- Methodological Answer : Store the compound at -20°C under argon to prevent degradation. For reactions requiring elevated temperatures (e.g., Suzuki couplings), use stabilizing ligands like Pd(PPh) and avoid prolonged heating (>6 hours) to minimize debromination . Pre-purify starting materials to eliminate trace acids/bases that could hydrolyze the bromomethyl group.

Q. How can contradictory bioactivity data in antimicrobial assays be resolved?

- Methodological Answer : Discrepancies may arise from variations in bacterial strains or assay conditions. Standardize protocols using CLSI guidelines:

- Use a fixed inoculum size (1–5 × 10 CFU/mL) and include positive controls (e.g., ciprofloxacin).

- Test derivatives with modified substituents (e.g., fluorophenyl or methyl groups) to isolate structure-activity relationships (SAR) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to evaluate the electrophilicity of the bromomethyl group. Calculate Fukui indices () to identify nucleophilic attack sites. Molecular dynamics (MD) simulations (AMBER force field) can model solvent effects and predict reaction pathways for Suzuki-Miyaura couplings . Validate predictions experimentally using B NMR to track boronic acid adduct formation .

Q. How can researchers elucidate the role of the isoxazole ring in modulating biological activity (e.g., enzyme inhibition)?

- Methodological Answer : Conduct SAR studies by synthesizing analogs with modified isoxazole substituents (e.g., methyl, nitro, or methoxy groups). Use in vitro ACC enzyme inhibition assays (IC measurements) and correlate results with computational docking (Surflex-Dock, SYBYL-X). For example, 4-phenoxyphenyl isoxazoles show enhanced ACC binding due to π-π stacking with Phe304 .

Q. What crystallographic challenges arise when analyzing this compound derivatives, and how can they be mitigated?

- Methodological Answer : Heavy atoms (Br) cause weak diffraction and absorption errors. Use synchrotron radiation (λ = 0.7–1.0 Å) and refine structures with SHELXL-97, applying multi-scan absorption corrections. For disorder in the bromomethyl group, apply PART instructions and restrain bond lengths/angles .

Q. How can isotopic labeling (e.g., C or H) be applied to track metabolic pathways of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.